![molecular formula C₄₅H₇₆N₂O₁₅ B1140636 [5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate CAS No. 89000-32-8](/img/structure/B1140636.png)
[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest is part of a class of organic compounds that involve complex synthesis processes and exhibit unique chemical and physical properties. These molecules are often studied for their potential applications in various fields, including materials science, pharmaceuticals, and organic chemistry.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, including the Diels–Alder reaction, which is a common method for constructing cyclic structures. For example, Baranovsky et al. (2007) described the synthesis of a similar compound through the Diels–Alder reaction, followed by reduction and rearrangement processes (Baranovsky, Bolibrukh, & Bull, 2007).
Molecular Structure Analysis
The molecular structure of organic compounds is often elucidated using techniques such as X-ray crystallography. Mao et al. (2015) characterized a complex molecule's structure, revealing how molecular interactions influence the formation of dimers and the overall crystal packing (Mao, Hu, Wang, Du, & Xu, 2015).
Chemical Reactions and Properties
Chemical reactions involving complex organic molecules can lead to a wide range of products depending on the reaction conditions and substrates used. Prezent et al. (2016) demonstrated the use of a heterocyclic N,S-ketene acetal as a synthon for constructing new pyrazolo[4,3-c]pyridines, showcasing the versatility of organic synthesis strategies (Prezent, Ruban, Baranin, & Bubnov, 2016).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, solubility, and crystal structure, are critical for understanding their behavior in various environments. Starova et al. (2004) investigated the molecular structures of similar compounds, providing insights into how structural variations affect physical properties (Starova, Selivanov, Egorov, Selivanov, & Shavva, 2004).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are essential for the practical application of organic compounds. Hayashi and Kouji (1990) explored the herbicidal activity of geometric isomers of a complex molecule, highlighting the importance of molecular structure in determining chemical properties (Hayashi & Kouji, 1990).
Aplicaciones Científicas De Investigación
Crystallography and Molecular Structure
Research has shown that derivatives similar to the specified chemical have been studied for their crystallography and molecular structure. For example, studies on isochroman derivatives have explored their tendency to crystallize in chiral space groups, highlighting the molecular arrangement and hydrogen bonding that stabilize the crystal structure. These findings suggest potential applications in understanding the crystalline forms of similar complex molecules for pharmaceutical and material science research (Palusiak et al., 2004).
Synthesis and Chemical Reactions
The synthesis and reactions of related compounds offer insights into chemical processes that could be applied to the molecule . For instance, novel rearrangements and synthesis techniques have been developed for steroidal derivatives, showing the potential for creating complex molecular structures with specific functional properties (Bull et al., 2001). These methods can be instrumental in the design and development of new chemical entities for various scientific applications.
Antimicrobial and Cytotoxicity Studies
Some derivatives have been synthesized and screened for their antimicrobial activities and cytotoxicity. This area of research is crucial for discovering new compounds with potential therapeutic applications. For example, innovative modifications to strobilurin derivatives have shown promising antimicrobial activity, which could be relevant for designing new antimicrobial agents (Sridhara et al., 2011).
Molecular Structure Characterization
Characterization of similar compounds through crystal structure analysis helps in understanding the molecular geometry, interactions, and stability. Such studies provide foundational knowledge for designing molecules with desired physical and chemical properties (Mao et al., 2015).
Propiedades
IUPAC Name |
[5-methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O9/c1-21-14-10-8-6-5-7-9-11-15-25(30(33-4)26(37-23(3)31)20-27(32)35-21)39-29-18-17-24(22(2)36-29)38-28-16-12-13-19-34-28/h5-6,8,10,21-22,24-26,28-30H,7,9,11-20H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPALYRWTUMIOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CCCCCC(C(C(CC(=O)O1)OC(=O)C)OC)OC2CCC(C(O2)C)OC3CCCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 57369906 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

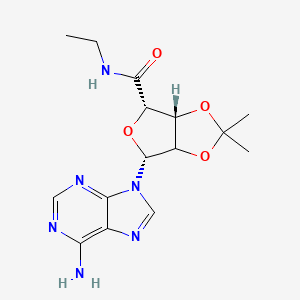


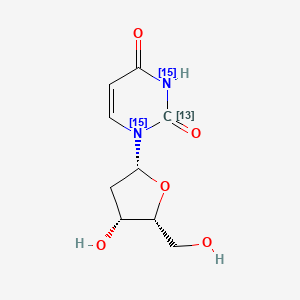
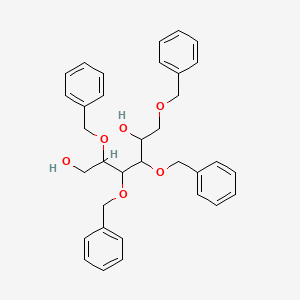
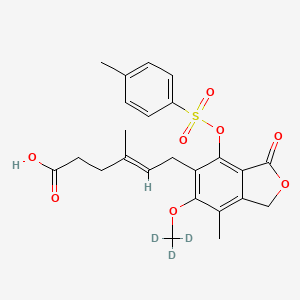


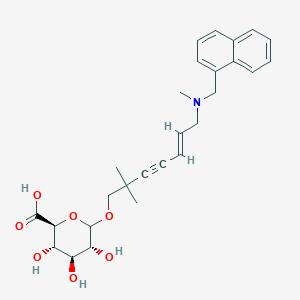
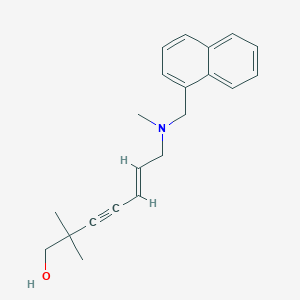
![[(3Ar,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B1140571.png)
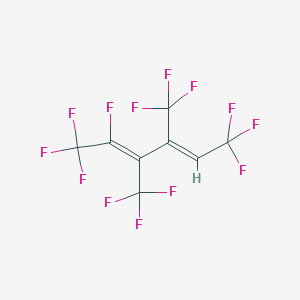

![3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B1140577.png)